molecular formula C24H25N5O5S B2683468 ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1251627-24-3

ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2683468
CAS No.: 1251627-24-3
M. Wt: 495.55
InChI Key: CAWMUMCNFRPHDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a pyrazole carboxamide moiety. Its structure is characterized by:

  • 4-Isopropylphenyl substituent: Electron-donating alkyl group influencing lipophilicity and steric bulk.
  • Ethyl ester: Modulates bioavailability and metabolic stability.

The compound’s crystallographic conformation, likely refined using SHELX programs , and electronic properties make it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-6-34-24(32)19-17-12-35-22(25-20(30)16-11-28(4)27-21(16)33-5)18(17)23(31)29(26-19)15-9-7-14(8-10-15)13(2)3/h7-13H,6H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWMUMCNFRPHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CN(N=C3OC)C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions incorporating various heterocycles. The key steps include the formation of the thieno[3,4-d]pyridazine core followed by the introduction of the pyrazole and carboxamide moieties. The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the arrangement of its functional groups and overall conformation.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to show activity against various bacterial strains, suggesting that this compound may possess similar effects. A study highlighted that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies showing that thieno[3,4-d]pyridazines can inhibit pro-inflammatory cytokines. In vitro assays have demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels when cells were treated with related compounds . This suggests that this compound may also exert similar effects.

Anticancer Activity

Emerging evidence indicates that compounds containing pyrazole and thiazole moieties can inhibit cancer cell proliferation. For example, derivatives have shown efficacy in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Preliminary studies on related compounds suggest that this compound may similarly affect cancer cells.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Case Study on Antimicrobial Efficacy : A compound structurally similar to ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine was tested against Candida albicans, showing a significant reduction in fungal growth at concentrations as low as 25 μg/mL .
  • Anti-inflammatory Response : In a model of acute inflammation induced by lipopolysaccharides (LPS), related thiazole derivatives significantly lowered inflammatory markers such as IL-6 and TNF-alpha .

Scientific Research Applications

Biological Activities

The compound's structure suggests potential biological activities, particularly in the realm of medicinal chemistry. Similar compounds have been studied for their antimicrobial, anti-inflammatory, and anticancer properties:

  • Antimicrobial Activity : Compounds structurally related to ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant antimicrobial effects. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Certain pyrazole derivatives are known for their anti-inflammatory activities. This compound's structural features could allow it to modulate inflammatory pathways effectively.

Synthetic Methodologies

The synthesis of this compound involves several critical steps that can be optimized for yield and purity.

Synthesis Steps :

  • Formation of the Pyrazole Ring : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole core.
  • Carboxamide Formation : The introduction of the carboxamide group is crucial and can be achieved through acylation reactions.
  • Thienopyridazine Core Construction : This step may involve cyclization reactions that integrate the thieno and pyridazine moieties into the structure.

Therapeutic Potential

Given its structural complexity and biological activity profile, this compound could be explored further for various therapeutic applications:

Potential Therapeutic Uses :

  • Cancer Treatment : Due to its potential anticancer properties, further studies could investigate its efficacy against specific cancer cell lines.
  • Infectious Diseases : Its antimicrobial properties may render it useful in treating bacterial infections or fungal diseases.

Case Studies and Research Findings

Recent studies have focused on similar compounds to elucidate their mechanisms of action and therapeutic potential:

Case Study Examples :

  • A study on pyrazole derivatives demonstrated their ability to inhibit specific enzymes involved in inflammation, which could be extrapolated to predict similar effects for this compound .
  • Another research highlighted the synthesis of related compounds showing promising results in antimicrobial assays against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Electronic and Steric Effects

Compound A : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences: 4-Trifluoromethylphenyl vs. 4-isopropylphenyl: The CF₃ group is strongly electron-withdrawing, increasing electrophilicity and altering π-π stacking interactions compared to the electron-donating isopropyl group. 3-Phenylpropanoylamido vs.
  • Implications : Compound A may exhibit higher metabolic stability due to CF₃ but lower solubility than the target compound.
Compound B : 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
  • Key Differences: Chlorophenyl vs. Thiadiazine vs. thieno-pyridazine core: The thiadiazine ring lacks the fused thiophene system, reducing aromatic conjugation and rigidity.
  • Implications: Compound B’s thiadiazine core may confer distinct binding modes in biological systems compared to the target’s planar thieno-pyridazine.

Structural Geometry and Conformational Analysis

The thieno[3,4-d]pyridazine core in the target compound likely exhibits puckering, as described by Cremer and Pople’s ring puckering coordinates . This non-planar conformation contrasts with the more rigid, fused pyrazolo[3,4-c]pyrazole systems (e.g., ) , impacting:

  • Crystal packing : SHELX-refined structures may reveal differences in intermolecular interactions.
  • Bioactivity : Puckering influences steric complementarity with biological targets, such as enzymes or receptors.

Physicochemical and Thermal Properties

  • Thermal Stability: The target compound’s pyrazole carboxamide may enhance thermal stability compared to phenylpropanoyl derivatives (Compound A), as pyrazoles often exhibit robust thermal behavior (e.g., DATF in ).
  • Solubility: The methoxy group in the pyrazole moiety increases polarity, likely improving aqueous solubility relative to Compound A’s hydrophobic phenylpropanoyl group.

Data Table: Comparative Overview

Property Target Compound Compound A Compound B
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Pyrazole-thiadiazine
Key Substituents 4-Isopropylphenyl, pyrazole carboxamide 4-CF₃ phenyl, phenylpropanoylamido 4-Cl phenyl, thiadiazine
Electronic Effects Electron-donating (isopropyl), polar (methoxy) Electron-withdrawing (CF₃), hydrophobic Electron-withdrawing (Cl), polar (methoxy)
Solubility Moderate (polar pyrazole) Low (hydrophobic substituents) Moderate (polar thiadiazine)
Thermal Stability High (pyrazole stability) Moderate (ester lability) High (amide rigidity)

Q & A

Q. What synthetic strategies are employed to construct the thieno[3,4-d]pyridazine core in this compound?

The thieno[3,4-d]pyridazine core is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate in ethanol under reflux conditions can facilitate the formation of fused pyrazole-pyridazine systems (Scheme 2, ). Key intermediates, such as ethyl 5-amino-4-oxo-3-phenyl derivatives, are synthesized using multi-step protocols involving esterification and cyclization ( ). Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields (88% in ). Monitoring via TLC and NMR spectroscopy is critical for confirming intermediate structures .

Q. How can the coupling of the 3-methoxy-1-methylpyrazole-4-carboxamide moiety to the thieno[3,4-d]pyridazine scaffold be optimized?

Coupling reactions often employ carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be used for aryl substitutions ( ). Reaction conditions (e.g., 50°C for 16 hours in ) and stoichiometric ratios (7.5 equiv azido(trimethyl)silane) are optimized using Design of Experiments (DoE) principles ( ). Post-reaction purification via silica gel chromatography ensures regioselectivity and purity .

Q. What stability considerations are critical for handling and storing this compound?

The compound should be stored under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the ester and carboxamide groups ( ). Stability studies indicate decomposition risks when exposed to strong oxidizers, releasing COₓ and NOₓ ( ). Handling in gloveboxes with desiccants is recommended for moisture-sensitive intermediates .

Advanced Questions

Q. How do substituents on the pyrazole ring influence biological activity and target binding?

Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example, methoxy groups enhance electron density, improving hydrogen bonding with target enzymes, while methyl groups increase lipophilicity for membrane penetration (). Molecular docking of pyrazole derivatives ( ) reveals that 3-methoxy substitution optimizes binding to kinase ATP pockets. Comparative studies of analogs (e.g., trifluoromethyl vs. methoxy) highlight steric and electronic trade-offs .

Q. What advanced analytical techniques validate the compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and regiochemistry ( ). X-ray crystallography (e.g., ) resolves stereoelectronic properties, while IR spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) bands. Purity (>95%) is verified via HPLC with UV detection at 254 nm (). Theoretical studies (DFT) predict vibrational spectra and electrostatic potentials for cross-validation .

Q. How can flow chemistry improve the synthesis of key intermediates?

Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., Swern oxidations in ). Microreactors enable precise temperature control (0–50°C) and rapid mixing, reducing side reactions. For example, azide cycloadditions under flow conditions achieve higher yields (95%) compared to batch methods ( ). Automated parameter optimization (e.g., residence time, solvent ratios) streamlines scale-up .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ( ). Molecular dynamics simulations assess solvation effects and conformational stability. PubChem-derived descriptors (e.g., topological polar surface area, LogP) correlate with bioavailability (). QSAR models integrate these data to guide synthetic prioritization .

Q. What challenges arise in regioselective functionalization of the thieno[3,4-d]pyridazine system?

Regioselectivity is influenced by steric hindrance from the 4-isopropylphenyl group and electronic effects of the carbonyl moiety. Directed C–H activation using Pd catalysts (e.g., ) or directing groups (e.g., pyrazole) can override inherent biases. Competing pathways (e.g., N- vs. O-alkylation) require careful control of base strength (e.g., K₃PO₄ vs. NaH) and solvent polarity ( ) .

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